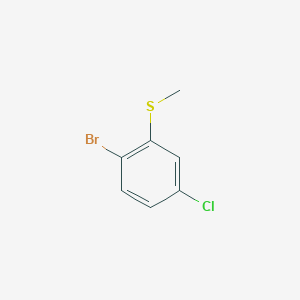

(2-Bromo-5-chlorophenyl)(methyl)sulfane

Descripción general

Descripción

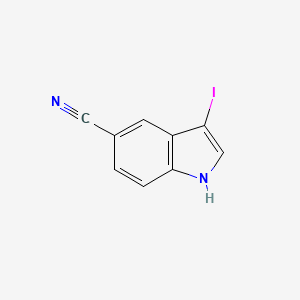

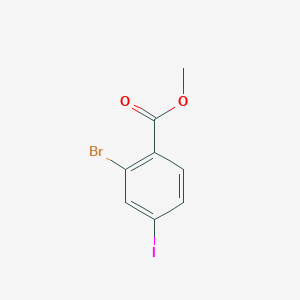

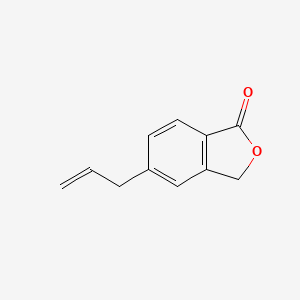

“(2-Bromo-5-chlorophenyl)(methyl)sulfane” is an organic compound with the molecular formula C7H6BrClS . It has a molecular weight of 237.55 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is (5-bromo-2-chlorophenyl)(methyl)sulfane . The InChI code for this compound is 1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, melting point, and boiling point.Aplicaciones Científicas De Investigación

Environmental Impact and Detection

Sulfur-containing compounds, including chlorophenols and their derivatives, have been studied for their environmental impact and presence in aquatic environments. These compounds can arise from industrial processes and have been evaluated for their toxicity to both mammalian and aquatic life. For example, chlorophenols are known to exhibit moderate toxic effects and can persist in the environment under certain conditions, potentially affecting water quality and ecosystem health (Krijgsheld & Gen, 1986). Research into compounds like (2-Bromo-5-chlorophenyl)(methyl)sulfane may therefore contribute to understanding the environmental fate and impact of similar sulfur-containing compounds.

Catalysis and Chemical Synthesis

Sulfur-containing compounds play a critical role in catalysis and chemical synthesis, including the preparation of pharmaceuticals and fine chemicals. For instance, the development of novel catalysts for hydrodesulfurization (HDS) processes, which are essential for removing sulfur from petroleum feedstocks, often involves sulfur-containing compounds. These catalysts can help in reducing sulfur emissions and producing cleaner fuels. Studies have explored the use of metal sulfides and other sulfur-related catalysts for these purposes, indicating a potential research area for (2-Bromo-5-chlorophenyl)(methyl)sulfane in catalytic applications or as a precursor for catalyst development (Oyama et al., 2009).

Pharmaceutical Research

Sulfur-containing compounds are also significant in pharmaceutical research, particularly in the synthesis of drugs and active pharmaceutical ingredients (APIs). The unique chemical properties of sulfur allow for the creation of compounds with specific biological activities. Research into the synthesis and modification of sulfur-containing compounds can lead to the development of new drugs with improved efficacy and safety profiles. For example, the synthesis and application of sulfonamides, a class of sulfur-containing compounds, have been extensively reviewed, highlighting their importance in creating new therapeutic agents (Carta et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

It’s known that many similar organosulfur compounds interact with biological systems through covalent bonding with amino acid residues in proteins, altering their function .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Organosulfur compounds often participate in redox reactions and can influence a variety of biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-Bromo-5-chlorophenyl)(methyl)sulfane are currently unknown . These properties would be crucial to understand for potential therapeutic applications, as they would influence the compound’s bioavailability and overall pharmacokinetics.

Result of Action

The molecular and cellular effects of (2-Bromo-5-chlorophenyl)(methyl)sulfane’s action are currently unknown due to the lack of research on this compound

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of a compound . Specific details about how these factors affect (2-bromo-5-chlorophenyl)(methyl)sulfane are currently unknown .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZDWOUTMZQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-chlorophenyl)(methyl)sulfane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)

![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)

![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)